4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a bicyclic heteroaromatic compound featuring a fused pyrrolopyridine core with two methyl substituents at positions 6 and 7 and an amino group at position 2. Its structural uniqueness arises from the imide moiety (1,3-dione) and the substitution pattern, which confers distinct electronic and steric properties. This compound belongs to the broader class of 3,4-pyridinedicarboximide derivatives, which are notable for their diverse pharmacological activities, including analgesic, sedative, and antidiabetic effects .
The amino and dimethyl groups enhance its solubility and bioavailability compared to unsubstituted analogs, while the rigid bicyclic framework facilitates interactions with biological targets such as enzymes and receptors. Its synthesis typically involves multi-step routes, including alkylation or condensation reactions starting from 4-alkoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione precursors .
Properties
IUPAC Name |
4-amino-6,7-dimethylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-3-4(2)11-7(10)6-5(3)8(13)12-9(6)14/h1-2H3,(H2,10,11)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLUSYOINKUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=C1C(=O)NC2=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345573 | |
| Record name | 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298688-32-1 | |
| Record name | 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the amino and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of pyrrolopyridines can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that specific modifications to the pyrrolopyridine structure enhanced its efficacy against breast cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary investigations revealed that it possesses inhibitory effects against several bacterial strains, suggesting potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuropharmacology
Recent studies have explored the neuroprotective effects of 4-amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. It has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is believed to contribute to its neuroprotective effects .
Biochemical Research
In biochemical assays, this compound has been utilized to study enzyme inhibition and receptor binding. For example, it has been shown to act as an inhibitor of certain protein kinases involved in cancer signaling pathways. This specificity makes it a valuable tool for investigating kinase-related diseases .
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Effects
| Modification | Biological Activity | Reference |
|---|---|---|
| Methyl group addition | Increased anticancer activity | |
| Substitution on the pyrrole ring | Enhanced neuroprotective effects |
Case Study 1: Anticancer Efficacy
A study conducted on modified derivatives of 4-amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the activation of apoptotic pathways through caspase activation .
Case Study 2: Neuroprotection
In a preclinical model for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. The findings suggest that the compound may play a role in modulating neuroinflammation and oxidative stress pathways .
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be contextualized against structurally related derivatives. Below is a systematic comparison:
Key Findings
- Analgesic Activity: The 4-amino-6,7-dimethyl derivative exhibits analgesic potency similar to morphine in the "writhing" test, outperforming aspirin . In contrast, derivatives with a 2-hydroxypropyl-4-arylpiperazine pharmacophore (e.g., compound 9 in Szkatuła et al.) show even stronger opioid-like effects due to enhanced receptor affinity . Removal of the hydroxyl group or substitution with methoxy groups diminishes analgesic activity, emphasizing the critical role of hydrogen-bonding substituents .
- Antidiabetic Activity: Derivatives with a phenoxy group at C4 (e.g., Knutsen et al.’s compound 6) stimulate glucose uptake into muscle and fat cells, a property absent in the 4-amino-6,7-dimethyl analog. This highlights the substituent-dependent modulation of biological pathways .
- Antimicrobial Activity: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives modified with methyl oxadiazole exhibit potent antitubercular activity (MIC90 < 0.156 μM) by targeting QcrB in Mycobacterium tuberculosis. The 4-amino-6,7-dimethyl derivative lacks this specificity, underscoring the importance of bioisosteric replacements .
Physicochemical and Pharmacokinetic Differences
- Solubility and Stability: The 4-amino-6,7-dimethyl derivative’s amino group enhances water solubility compared to methoxy-substituted analogs (e.g., compound 4c in ), which require polar solvents for dissolution . Alkaline hydrolysis studies reveal that N-substituted derivatives (e.g., 4-alkoxy-6-methyl analogs) undergo degradation at pH 10.5, forming 3,4-pyridinedicarboxylic acid derivatives. This instability is mitigated in the 4-amino analog due to reduced electrophilicity at the imide carbonyl .
- Synthetic Accessibility: The 4-amino-6,7-dimethyl derivative is synthesized via N-alkylation of 4-alkoxy precursors, achieving yields of ~20–40% . In contrast, derivatives with complex linkers (e.g., 2-hydroxypropyl-arylpiperazine) require multi-step syntheses with lower yields (15–30%) .
Structure-Activity Relationship (SAR)
- Amino Group at C4: Essential for analgesic and sedative effects; replacement with alkoxy groups shifts activity toward antidiabetic or antimicrobial roles .
- Methyl Substituents at C6/C7 : Improve metabolic stability by sterically shielding the imide moiety from enzymatic degradation .
- Linker Modifications : Hydrophobic linkers (e.g., arylpiperazine) enhance CNS penetration, while polar groups (e.g., hydroxypropyl) optimize solubility .
Biological Activity
4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, comprising a pyrrolo-pyridine framework, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its analgesic, sedative, and other therapeutic potentials based on recent research findings.
Chemical Structure
The molecular formula of 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is . The compound features an amino group at the 4-position and two methyl groups at the 6 and 7 positions of the pyrrolo ring, which are critical for its biological interactions.
Analgesic and Sedative Properties
Recent studies have demonstrated that derivatives of 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative effects. In a study comparing various derivatives in the "writhing" test—a common method for assessing analgesic activity—several compounds showed greater efficacy than aspirin. Notably, two derivatives were found to have analgesic effects comparable to morphine .
Table 1: Biological Activity of Selected Derivatives
| Compound | Analgesic Activity (Writhing Test) | Sedative Activity (Thiopental Sleep Duration) |
|---|---|---|
| Compound 9 | Higher than Aspirin | Significant increase |
| Compound 11 | Comparable to Morphine | Prolonged sleep duration |
Interaction with Proteins
Interaction studies indicate that 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione binds effectively with proteins such as bovine serum albumin (BSA) and cyclooxygenases (COXs), suggesting potential anti-inflammatory properties. The binding characteristics reveal that structural modifications can enhance binding affinity and selectivity for specific targets .
Case Studies
A series of experiments were conducted to explore the relationship between chemical structure and biological activity. For instance:
- Study on Alkoxy Substituents : It was found that varying the type and size of alkoxy substituents in the pyridine ring significantly influenced analgesic potency. Compounds with longer alkyl chains demonstrated enhanced analgesic properties compared to their shorter counterparts .
- Phenyl Substituents : The introduction of phenyl groups at specific positions also altered the biological profile of the compounds. For example, phenyl homologs with electron-withdrawing groups showed improved activity against certain targets .
The mechanisms underlying the biological activities of 4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are still under investigation. Preliminary findings suggest that these compounds may act through modulation of neurotransmitter systems involved in pain perception and sedation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
